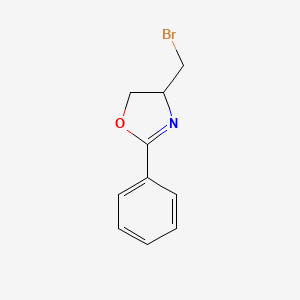

4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

Description

Significance of the 4,5-Dihydro-1,3-oxazole Ring System in Organic Chemistry

The 4,5-dihydro-1,3-oxazole, commonly known as the oxazoline (B21484) ring, is a five-membered heterocyclic motif of considerable importance in organic chemistry. This structural unit is found in a variety of biologically active natural products. mdpi.com The versatility of the oxazoline ring has led to its extensive application in several areas of chemical synthesis.

One of the most prominent roles of the oxazoline moiety is in the field of asymmetric catalysis . Chiral oxazoline-containing ligands are widely used due to their straightforward synthesis, structural diversity, and effectiveness in a multitude of metal-catalyzed transformations. Ligands such as bisoxazolines (BOX) and phosphino-oxazolines (PHOX) have proven to be highly effective in inducing enantioselectivity in reactions like cyclopropanation, allylic substitution, and hydrogenation.

Furthermore, oxazolines serve as effective protecting groups for carboxylic acids. The ring is stable under various conditions, including exposure to nucleophiles, bases, and weak acids, yet it can be cleaved under specific acidic or basic conditions to regenerate the carboxylic acid. This stability makes it a valuable tool in multi-step organic synthesis.

The oxazoline ring is also a key component in the synthesis of polymers . Specifically, 2-substituted-2-oxazolines can undergo living cationic ring-opening polymerization to produce poly(2-oxazoline)s, a class of polymers with emerging applications in biomaterials and drug delivery. nih.govnih.gov Their utility as synthetic intermediates and building blocks further underscores their significance in the construction of more complex molecular architectures. mdpi.comnih.gov

Academic Context of Bromomethylated Dihydrooxazoles

The introduction of a bromomethyl group onto the dihydrooxazole ring significantly enhances its synthetic utility, transforming it into a versatile intermediate for further chemical elaboration. Halogenated oxazolines are recognized as valuable structural motifs because they can be readily converted into a wide array of functionalized derivatives. mdpi.com The bromine atom in a bromomethyl group is a good leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic substitution reactions.

This reactivity allows for the introduction of various functional groups, including:

Amines: Reaction with primary or secondary amines yields aminomethyl-substituted oxazolines.

Alkoxides and Phenoxides: Substitution with alkoxides or phenoxides leads to the formation of the corresponding ethers.

Sulfur Nucleophiles: Reagents like thiocyanates or thiophenoxides can be used to introduce sulfur-containing moieties.

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonic esters, can be used for C-C bond formation, extending the carbon skeleton.

This synthetic flexibility makes bromomethylated dihydrooxazoles powerful building blocks for creating libraries of compounds for various research purposes. For instance, the synthesis of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene has been used as a starting point to create C3-symmetric scaffolds bearing oxazole (B20620) rings through subsequent coupling and cyclization reactions. nih.gov The reactivity of the bromomethyl group is central to its role as a synthetic linchpin in the construction of complex molecular frameworks.

Research Trajectory of 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

The specific compound, 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, combines the key features of the 2-phenyl-4,5-dihydrooxazole core with a reactive bromomethyl handle at the 4-position. While extensive, dedicated studies on this exact molecule are not widely reported in publicly available literature, its research trajectory can be inferred from the well-established chemistry of its constituent parts.

The primary research interest in this compound would likely lie in its application as a synthetic intermediate . The presence of the bromomethyl group at the C4 position provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of substituents. This enables the synthesis of diverse libraries of 4-substituted-methyl-2-phenyl-4,5-dihydrooxazoles. If the starting material is chiral, these transformations would proceed with the retention of stereochemistry at the C4 chiral center, making it a valuable building block for asymmetric synthesis.

The research would focus on exploring the scope of nucleophiles that can displace the bromide, leading to novel compounds. These new derivatives could then be investigated for various applications, leveraging the established biological and chemical properties of the oxazoline scaffold. The phenyl group at the C2 position provides thermal stability and can influence the electronic properties of the ring system.

Below is a table summarizing the key chemical properties of the title compound.

| Property | Value |

| Chemical Formula | C₁₀H₁₀BrNO |

| Molar Mass | 240.10 g/mol |

| CAS Number | 99057-83-7 |

| Synonyms | 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole |

The synthesis of this compound would typically involve the cyclization of a suitable precursor, such as an N-allylbenzamide derivative, via a bromocyclization reaction, or from the corresponding hydroxymethyl derivative. Detailed characterization using spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry would be essential to confirm its structure and purity. mdpi.comresearchgate.netipb.pt The research trajectory would thus involve its synthesis, characterization, and subsequent use as a versatile building block for creating more complex and potentially functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYZRCKWDUWPOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromomethyl 2 Phenyl 4,5 Dihydro 1,3 Oxazole and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inairitilibrary.com For 4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, the primary disconnections are made across the C-O and C-N bonds of the heterocyclic ring. This approach identifies an N-(1-bromo-3-hydroxypropan-2-yl)benzamide as the key acyclic precursor. This β-hydroxy amide intermediate can be further disconnected into two primary building blocks: a derivative of benzoic acid (such as benzoyl chloride or benzonitrile) and a 2-amino-3-bromopropan-1-ol or a related amino alcohol synthon.

This analysis highlights the critical importance of efficiently synthesizing key precursors, namely α-haloketones like phenacyl bromides (which serve as precursors in related oxazole (B20620) syntheses) and the specific amino alcohol and amide intermediates required for the target dihydrooxazole.

Synthesis of Phenacyl Bromides and Related Haloketones

Phenacyl bromide (α-bromoacetophenone) is a versatile reagent in organic synthesis and a common precursor for various heterocyclic compounds. wikipedia.org The most direct method for its preparation is the α-bromination of acetophenone (B1666503). wikipedia.orgorgsyn.org This electrophilic substitution reaction can be carried out under various conditions, with the choice of solvent and catalyst influencing the reaction's efficiency and selectivity.

The reaction involves the treatment of acetophenone with elemental bromine. wikipedia.org The use of a solvent is common to moderate the reaction, with options including ether, carbon tetrachloride, and glacial acetic acid. orgsyn.orgorgsyn.org In some procedures, a catalytic amount of a Lewis acid like aluminum chloride is added to facilitate the reaction. orgsyn.org

| Solvent | Catalyst/Additive | Key Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Anhydrous Ether | Anhydrous Aluminum Chloride (0.5 g) | Cooling in an ice bath, gradual addition of Bromine | 88–96% (crude) | orgsyn.org |

| Glacial Acetic Acid | None | Slow addition of Bromine below 20°C | 69–72% (recrystallized) | orgsyn.org |

| Chlorobenzene | Benzoyl Peroxide (radical initiator) | Reflux until starting material is consumed | Not specified | researchgate.net |

| None | None | Direct bromination | Not specified | orgsyn.org |

Preparation of Amino Alcohol and Amide Intermediates

The synthesis of 2-oxazolines heavily relies on the availability of 2-amino alcohol precursors. wikipedia.org These chiral building blocks are frequently derived from the reduction of readily available and inexpensive amino acids. nih.govwikipedia.org For the target molecule, the required precursor is 2-amino-3-bromopropan-1-ol or a structurally related compound. Alternative strategies for amino alcohol synthesis include the aminolysis of epoxides, where an amine opens the epoxide ring to form a β-amino alcohol. wmich.edu

Once the amino alcohol is obtained, it is converted into a β-hydroxy amide intermediate. This is typically achieved by N-acylation. A common method involves the reaction of the amino alcohol with an acyl chloride (e.g., benzoyl chloride) or by coupling it with a carboxylic acid using a coupling agent. This β-hydroxy amide is the direct precursor for the subsequent cyclization step to form the dihydrooxazole ring. nih.gov

Classical Cyclization Strategies

The formation of the 4,5-dihydro-1,3-oxazole ring is most commonly achieved through the cyclization of a precursor molecule that contains the necessary carbon, nitrogen, and oxygen atoms in a suitable arrangement. Several classical methods have been developed and refined for this purpose.

Robinson–Gabriel Synthesis Modifications

The classical Robinson–Gabriel synthesis is a powerful method for forming oxazole rings through the acid-catalyzed cyclodehydration of 2-acylamino-ketones. wikipedia.orgsynarchive.comwikiwand.com The reaction typically requires a strong dehydrating agent such as phosphorus pentoxide, phosphorus oxychloride, or sulfuric acid. synarchive.comacs.org

While the traditional method yields a fully aromatic oxazole, modifications of this strategy are central to the synthesis of 4,5-dihydro-1,3-oxazoles (oxazolines). The most important adaptation involves changing the starting material from an α-acylamino-ketone to a β-hydroxy amide (or N-(2-hydroxyalkyl)amide). The subsequent intramolecular cyclodehydration of this precursor directly yields the dihydrooxazole ring system. This modified approach is one of the most common and versatile routes for oxazoline (B21484) synthesis. nih.govuzh.ch

Van Leusen Oxazole Synthesis and Dihydrooxazole Formation

The Van Leusen reaction is a well-established method for synthesizing 5-substituted oxazoles. wikipedia.org The reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov The mechanism proceeds through the formation of a 4,5-dihydro-1,3-oxazole (oxazoline) intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole. wikipedia.orgnih.gov

Under specific conditions, it is possible to isolate the dihydrooxazole intermediate. Recent research has demonstrated the synthesis of stable 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles through a microwave-assisted Van Leusen cycloaddition, highlighting the potential of this reaction to generate dihydrooxazole analogues. mdpi.comnih.gov Furthermore, an improved one-pot Van Leusen synthesis using ionic liquids has been developed for the preparation of 4,5-disubstituted oxazoles, showcasing the method's versatility. organic-chemistry.orgorganic-chemistry.org

Cyclodehydration Approaches

The most direct and widely used method for synthesizing 4,5-dihydro-1,3-oxazoles is the cyclodehydration of N-(2-hydroxyalkyl)amides. mdpi.com This intramolecular condensation reaction forms the core C-O bond of the ring and eliminates a molecule of water. The reaction's success often depends on the choice of the dehydrating agent, as simple heating is usually insufficient. A variety of reagents have been developed to promote this transformation under mild conditions with high functional group tolerance. nih.govuzh.ch

These reagents work by activating the hydroxyl group, the amide carbonyl, or both, to facilitate the intramolecular nucleophilic attack and subsequent dehydration. The choice of reagent can be critical to avoid side reactions or epimerization at adjacent stereocenters. uzh.ch

| Dehydrating Agent | Abbreviation | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Anhydrous conditions, often at low temperature | Common and inexpensive, but can be harsh. | wikipedia.org |

| Diethylaminosulfur Trifluoride | DAST | Anhydrous solvent (e.g., CH₂Cl₂), low temperature | Mild and effective for sensitive substrates. | uzh.chnih.gov |

| Burgess Reagent | - | Anhydrous THF, reflux | Mild dehydrating agent for alcohols. | nih.govuzh.ch |

| Triphenylphosphine/Iodine | PPh₃/I₂ | Triethylamine (B128534), acetonitrile (B52724) (anhydrous) | Appel reaction conditions modified for cyclization. | wikipedia.org |

| Triflic Acid | TfOH | Catalytic amounts, generates water as the only byproduct. | Can promote cyclization with inversion of stereochemistry. | mdpi.com |

Modern and Green Synthetic Approaches

Recent advancements in synthetic chemistry have emphasized the development of efficient, environmentally friendly, and sustainable methods. These principles have been applied to the synthesis of dihydrooxazole scaffolds, leading to innovative techniques that offer advantages over classical methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. pnrjournal.comnih.gov This technology utilizes microwave radiation to directly and efficiently heat the reaction mixture, often leading to shorter reaction times and cleaner reactions compared to conventional heating methods. pnrjournal.commdpi.comnih.gov

In the context of dihydrooxazole synthesis, microwave irradiation has been successfully employed to promote the cyclization step. For instance, the reaction of nitriles with amino alcohols, a common route to 2-substituted oxazolines, can be significantly expedited under microwave conditions. This approach is particularly beneficial for the synthesis of a diverse range of analogues by varying the starting materials.

Research has demonstrated that microwave-assisted methods can produce 1,3-oxazole and 1,3,4-oxadiazole (B1194373) derivatives in high yields. pnrjournal.comijpsonline.commdpi.com For example, the synthesis of 5-aryl-1,3-oxazole compounds through a microwave-assisted cycloaddition with p-toluenesulfonylmethyl isocyanide (TosMIC) and aldehydes has been reported to be highly efficient, with a broad substrate scope. nih.govsemanticscholar.org One study detailed the synthesis of various oxazole derivatives where microwave irradiation at a controlled temperature and power for a short duration resulted in excellent yields of the desired products. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | TosMIC | K3PO4, Microwave (280 W, 60 °C), 8 min | 5-phenyl-4-tosyl-4,5-dihydrooxazole | 94 | nih.gov |

| p-substituted 2-bromoacetophenone | Urea | DMF, Microwave | 2-amino-4-(p-substituted phenyl)-oxazole | Good | ijpsonline.com |

| Aromatic Ketone | Thiourea/Urea and Iodine | Microwave (50 W, 140 °C), 10 min | 2-aminooxazole derivatives | Good | ijpsonline.com |

This table showcases examples of microwave-assisted synthesis of oxazole and dihydrooxazole derivatives, highlighting the efficiency of this technique.

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govresearchgate.net In the synthesis of dihydrooxazoles, metal catalysts, particularly those based on palladium, copper, gold, and iron, have been extensively utilized. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful methods for introducing aryl or vinyl groups into the dihydrooxazole scaffold. ijpsonline.comnih.gov For instance, a pre-formed dihydrooxazole ring bearing a halogen atom can be coupled with a boronic acid or an alkene to afford functionalized products. These reactions are known for their broad functional group tolerance and high yields. nih.gov

Copper-catalyzed reactions have also proven valuable in dihydrooxazole synthesis. Copper catalysts can facilitate the intramolecular cyclization of N-allylamides to form the corresponding oxazoline ring. Furthermore, copper(I) iodide has been used in conjunction with manganese chloride to promote the cross-coupling of 4-chloro-2-phenylquinazoline (B1330423) with phenylmagnesium chloride, offering a milder alternative to some palladium- or nickel-catalyzed systems. nih.govmdpi.com Gold catalysts are noted for their ability to operate under mild conditions for propargylamine (B41283) cyclizations to yield oxazoles. researchgate.net More recently, iron-catalyzed cross-coupling reactions have gained attention as a more sustainable and cost-effective alternative to precious metal catalysts. nih.gov

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Pd(OAc)2 | Acid chlorides and propargylamine | One-pot 5-exo-dig cyclization | Oxazolines/Oxazoles | researchgate.net |

| Vanadium Complexes | Ethylene and Norbornene | (Co)polymerization | Polyethylene/copolymers | mdpi.com |

| Iron Catalysts | Various | Cross-coupling | Pharmaceuticals | nih.gov |

| Copper(I) iodide and Manganese chloride | 4-chloro-2-phenylquinazoline and phenylmagnesium chloride | Cross-coupling | 2,4-diphenylquinazoline | nih.govmdpi.com |

This table provides examples of metal-catalyzed reactions used in the synthesis of oxazole-related structures, demonstrating the versatility of different metal catalysts.

In line with the principles of green chemistry, there is a growing interest in developing solvent-free and environmentally benign synthetic methods. mdpi.comnih.gov These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. mdpi.comnih.gov

Solvent-free reactions, often conducted under microwave irradiation or using solid-supported reagents, can lead to significant improvements in terms of reaction efficiency and environmental impact. For the synthesis of dihydrooxazoles, reactions can be performed by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. This not only eliminates the need for a solvent but can also lead to shorter reaction times and simpler work-up procedures.

The use of water as a solvent is another key aspect of green chemistry. While organic compounds often have limited solubility in water, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. The development of water-tolerant catalysts is an active area of research with the potential to make dihydrooxazole synthesis more sustainable. One approach involves the use of ultrasound-mediated synthesis, which can enhance reaction rates and yields in an eco-friendly manner. mdpi.com

Stereoselective and Asymmetric Synthesis

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance, particularly in the pharmaceutical industry. Dihydrooxazoles are valuable chiral scaffolds, and their stereoselective synthesis has been a major focus of research.

The enantioselective synthesis of dihydrooxazoles can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. mdpi.com Carbohydrates, for example, are readily available and highly functionalized chiral molecules that can be used as scaffolds for the synthesis of enantiomerically pure natural products. mdpi.com

Asymmetric catalysis, in particular, has emerged as a powerful tool for the synthesis of chiral dihydrooxazoles. Chiral catalysts can induce enantioselectivity in the cyclization step, leading to the formation of one enantiomer in excess. For instance, chiral phosphoric acids have been used to catalyze the regio- and enantioselective N-H functionalization of N-alkylanilines with pyrazolone-derived ketimines, producing chiral pyrazolones with high enantioselectivity. researchgate.net Similarly, ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones has been shown to produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities. rsc.org

| Catalysis Type | Catalyst | Reaction | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Ruthenium(II)-NHC | Hydrogenation of 2-oxazolones | Optically active 4-substituted 2-oxazolidinones | Up to 96% | rsc.org |

| C-H Functionalization | Cpx RhIII | C-H functionalization of sulfoximines | Chiral-at-sulfur 1,2-benzothiazines | Good | nih.gov |

| Asymmetric Hydrogenation | Various | Hydrogenation of unsaturated sulfones | Chiral sulfones | High | rsc.org |

This table illustrates various enantioselective synthetic methods for producing chiral heterocyclic compounds, including scaffolds related to dihydrooxazoles.

When a dihydrooxazole ring is formed with substituents at both the 4- and 5-positions, the issue of diastereoselectivity arises. Controlling the relative stereochemistry of these substituents is crucial for obtaining the desired diastereomer.

Diastereoselective control can often be achieved by carefully selecting the reaction conditions and the nature of the starting materials. For example, in the cyclization of an amino alcohol to form the dihydrooxazole ring, the existing stereocenter in the amino alcohol can direct the stereochemistry of the newly formed stereocenter. This substrate-controlled diastereoselectivity is a common strategy in the synthesis of substituted dihydrooxazoles.

Furthermore, the use of chiral auxiliaries can provide excellent diastereocontrol. An auxiliary attached to the starting material can bias the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be removed to yield the desired chiral product. For instance, 4-phenyloxazolidin-2-one (B1595377) has been used as a chiral auxiliary for the stereoselective synthesis of β-branched α-amino acids. rsc.org An asymmetric aldol (B89426) reaction combined with a Curtius rearrangement has been developed for the diastereoselective construction of optically active 4,5-disubstituted oxazolidin-2-one motifs. nih.gov

Reactivity and Chemical Transformations of 4 Bromomethyl 2 Phenyl 4,5 Dihydro 1,3 Oxazole

Reactions Involving the Bromomethyl Moiety

The primary alkyl bromide functionality of the bromomethyl group is a key site for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and redox reactions.

The C-Br bond in the 4-(bromomethyl) group is highly susceptible to cleavage by nucleophiles. Given that this is a primary alkyl halide, these reactions predominantly proceed through an SN2 (bimolecular nucleophilic substitution) pathway. This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon atom bearing the bromine. An SN1 pathway is considered less likely due to the instability of the corresponding primary carbocation.

Analogous studies on 2-(halomethyl)oxazoles have demonstrated their utility as reactive scaffolds for synthetic elaboration via substitution reactions. nih.gov By extension, 4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is expected to react readily with a wide range of nucleophiles. These include oxygen, nitrogen, sulfur, and carbon-based nucleophiles, allowing for the introduction of diverse functional groups at the C4 position. nih.gov

Key nucleophilic substitution reactions include:

Amination: Reaction with primary or secondary amines yields the corresponding aminomethyl derivatives. nih.gov

Alkoxylation/Phenoxylation: Treatment with alkoxides or phenoxides results in the formation of ethers. nih.gov

Thiolation: Sulfur nucleophiles, such as thiophenoxide, readily displace the bromide to form thioethers. nih.gov

C-Alkylation: Stabilized carbanions, for instance, those derived from diethyl malonate, can be used for carbon-carbon bond formation. nih.gov

The table below summarizes expected outcomes from these reactions.

| Nucleophile | Reagent Example | Product Class |

| Amine | R₂NH | 4-(Dialkylaminomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole |

| Alkoxide | NaOR | 4-(Alkoxymethyl)-2-phenyl-4,5-dihydro-1,3-oxazole |

| Thiolate | NaSAr | 4-(Arylthiomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole |

| Stabilized Carbanion | NaCH(CO₂Et)₂ | Diethyl 2-((2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl)malonate |

This interactive table is based on analogous reactions of 2-(halomethyl)oxazoles. nih.gov

The bromomethyl group can undergo elimination reactions in the presence of a strong, sterically hindered base to form an exocyclic double bond. This E2 (bimolecular elimination) reaction involves the abstraction of a proton from the C4 position of the dihydrooxazole ring and the concurrent expulsion of the bromide ion. The use of a bulky base, such as potassium tert-butoxide, is crucial to favor elimination over the competing SN2 substitution pathway.

The product of this reaction is 4-methylene-2-phenyl-4,5-dihydro-1,3-oxazole. The existence and utility of 4-methylidene substituted oxazolines in further chemical transformations, such as ene reactions, have been documented, confirming the viability of this structural motif. nsf.gov

Direct oxidation of the bromomethyl group is not a standard transformation. However, it can be achieved indirectly following a nucleophilic substitution. For instance, the thioether formed by the reaction with a thiolate (as described in 3.1.1) can be readily oxidized. Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize the sulfur atom to afford either the sulfoxide (B87167) or, with an excess of the oxidant, the sulfone.

Alternatively, the bromomethyl group can be converted into a formyl group (an aldehyde) via the Kornblum oxidation. This reaction involves treating the alkyl bromide with dimethyl sulfoxide (DMSO), which acts as both the solvent and the oxidant, typically in the presence of a mild base like triethylamine (B128534). This provides a direct route to 4-formyl-2-phenyl-4,5-dihydro-1,3-oxazole.

The carbon-bromine bond can be cleaved reductively to replace the bromine atom with a hydrogen atom, effectively converting the bromomethyl group into a methyl group. This transformation can be accomplished through several standard methods:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a palladium on carbon catalyst (Pd/C) is a common method. A non-nucleophilic base, such as triethylamine or potassium carbonate, is typically added to neutralize the hydrogen bromide (HBr) byproduct.

Hydride Reagents: While powerful hydride reagents like lithium aluminum hydride (LiAlH₄) could potentially reduce the C-Br bond, they might also affect the dihydrooxazole ring. Milder conditions are generally preferred.

Radical Reduction: A classic method for dehalogenation involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

These reactions yield 4-methyl-2-phenyl-4,5-dihydro-1,3-oxazole, a fundamental derivative in this compound class.

Functionalization of the Dihydrooxazole Ring

While the dihydrooxazole ring itself can undergo reactions like ring-opening, a more common strategy for diversification involves modifying the peripheral substituents, particularly the 2-phenyl group.

The 2-phenyl substituent can undergo electrophilic aromatic substitution (EAS), but the regiochemical outcome is highly dependent on the reaction conditions due to the presence of the basic nitrogen atom in the dihydrooxazole ring. The oxazoline (B21484) moiety is known to be a powerful directing group in organic synthesis. acs.orgresearchgate.netscilit.com

Two distinct scenarios can be envisioned:

Directed ortho-Metalation: Under non-acidic conditions, typically involving strong bases like organolithium reagents (e.g., n-butyllithium), the nitrogen atom of the oxazoline ring coordinates to the lithium ion, directing deprotonation specifically to the ortho position of the phenyl ring. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install a substituent at the ortho position with high regioselectivity. acs.orgacs.org This makes the oxazoline group an effective ortho-directing group. acs.orgacs.org

Classical Electrophilic Aromatic Substitution: Under standard, strongly acidic EAS conditions (e.g., nitration with HNO₃/H₂SO₄ or Friedel-Crafts acylation), the basic nitrogen of the oxazoline ring will be protonated. The resulting positively charged oxazolinium species acts as a strong electron-withdrawing group. Such groups are deactivating and direct incoming electrophiles to the meta position of the phenyl ring. youtube.com

The directing effect of the 2-(4,5-dihydro-1,3-oxazolyl) group is therefore tunable based on the chosen reagents and conditions, offering versatile pathways to differently substituted aromatic compounds.

| Reaction Type | Conditions | Directing Effect | Regiochemical Outcome |

| Directed Metalation | Basic (e.g., n-BuLi), then Electrophile (E⁺) | ortho-directing | ortho-Substituted |

| Classical EAS | Strongly Acidic (e.g., HNO₃/H₂SO₄) | meta-directing | meta-Substituted |

Ring-Opening Reactions and Subsequent Transformations

The 4,5-dihydro-1,3-oxazole ring is a cyclic imino ether, which is susceptible to cleavage under hydrolytic conditions, particularly in the presence of acid or base catalysts. While stable under neutral conditions, the ring can be opened to yield functionalized amide derivatives.

Under acidic conditions, protonation of the nitrogen atom activates the ring toward nucleophilic attack by water. This process leads to the formation of an intermediate that subsequently hydrolyzes to yield the corresponding N-acylated amino alcohol, specifically N-(1-(bromomethyl)-2-hydroxyethyl)benzamide. This ring-opening reaction transforms the heterocyclic structure into a flexible acyclic amide, which can be a precursor for further synthetic manipulations. For instance, the resulting bromo-hydroxy-amide could undergo intramolecular cyclization under different conditions to form alternative heterocyclic systems. The general susceptibility of oxazoline rings to acidic hydrolysis is a well-documented characteristic of this class of compounds.

Similarly, base-catalyzed hydrolysis can occur, where a hydroxide (B78521) ion directly attacks the electrophilic C2 carbon of the ring, leading to cleavage of the carbon-oxygen bond and formation of the same N-acylated amino alcohol product after workup. The rate of this hydrolysis can be influenced by the nature of the substituents on the oxazoline ring.

A notable transformation involves the reaction of 4,5-dihydrooxazoles with base-generated o-quinone methides. In this type of multi-component reaction, the nitrogen atom of the dihydrooxazole acts as a nucleophile, attacking the electrophilic quinone methide. This leads to the formation of a zwitterionic intermediate which, upon hydrolytic workup, results in a ring-opened N-amino-benzylated phenol. This demonstrates a sophisticated transformation where the oxazoline ring is opened as part of a tandem reaction sequence to build molecular complexity.

Ring-Expansion and Rearrangement Reactions

The transformation of five-membered heterocycles into six-membered rings is a valuable strategy in organic synthesis. For dihydrooxazoles, such ring-expansion reactions are not common but are mechanistically plausible under specific conditions, often promoted by transition metals or thermal activation. A conceptual parallel can be drawn from the chemistry of isoxazoles, an isomer of oxazole (B20620). Research has shown that isoxazoles can undergo rhodium carbenoid-induced ring expansion, followed by rearrangement, to produce highly functionalized pyridines. This process proceeds through an ylide intermediate, which rearranges to a dihydropyridine (B1217469) that can be oxidized to the final pyridine (B92270) product. While not directly demonstrated for 4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, similar carbenoid- or nitrenoid-insertion strategies could potentially be explored to achieve a ring expansion to a tetrahydropyridine (B1245486) derivative.

Rearrangement reactions, such as the Baldwin rearrangement, are known for related heterocycles like isoxazolines, which can convert to aziridines. While different from the oxazoline core, this highlights the potential for thermally or photochemically induced rearrangements in such five-membered rings. Other classical rearrangements, like the pinacol (B44631) or Wolff rearrangements, typically require specific functional group arrangements (e.g., 1,2-diols or α-diazoketones) not present in the parent compound, but could be envisioned following extensive functional group manipulation.

Catalyst-Mediated Reactions

The presence of the bromomethyl group makes 4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole an excellent substrate for catalyst-mediated bond-forming reactions, particularly those involving transition metals like palladium.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The carbon-bromine bond in the bromomethyl substituent is a key site for palladium-catalyzed cross-coupling. This functionality allows the molecule to act as an electrophilic partner in a variety of powerful C-C bond-forming reactions, while the dihydrooxazole ring typically remains intact under the neutral or basic conditions of these reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The 4-(bromomethyl) group of the title compound can readily participate in this reaction to form a new carbon-carbon bond at the methylene (B1212753) position. The general catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. This reaction is highly versatile and tolerates a wide range of functional groups.

| Entry | Boronic Acid (R-B(OH)₂) | Product | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | 4-(Benzyl)-2-phenyl-4,5-dihydro-1,3-oxazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good-Excellent (Est.) |

| 2 | 4-Methoxyphenylboronic acid | 4-((4-Methoxybenzyl))-2-phenyl-4,5-dihydro-1,3-oxazole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | Good-Excellent (Est.) |

| 3 |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

Oxazolines are significant heterocyclic systems that are widely utilized as chiral auxiliaries, building blocks, and ligands in asymmetric synthesis. nih.gov Their utility stems from their facile synthesis and the ability to introduce chirality, often derived from readily available and optically pure amino acids. wikipedia.org The stereocenter adjacent to the coordinating nitrogen atom can effectively influence the selectivity of chemical transformations. wikipedia.org

The 4,5-dihydro-1,3-oxazole core is a well-established precursor for the synthesis of a wide array of other heterocyclic structures. nih.gov The inherent reactivity of the oxazoline (B21484) ring, coupled with the functional handle provided by the bromomethyl group, allows for its transformation into more complex molecular architectures.

Oxazolines can be considered key synthons for various organic transformations. For instance, they can undergo ring-opening reactions or be modified at the substituent level to generate different classes of compounds. The bromomethyl group in 4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is a potent electrophilic site, enabling nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, such as azides, cyanides, or larger molecular fragments, thereby serving as a gateway to new families of heterocyclic compounds. Research has demonstrated that oxazoline derivatives can be key intermediates in the modular synthesis of structurally extended and complex heterocyclic systems. rsc.orgrsc.org

The strategic use of functionalized oxazolines extends to the synthesis of macrocycles. In one documented case, an oxazoline derivative bearing an N-ammoniumalkyl ester was observed to undergo a siloxaborole ring opening, which led to its conversion into a unique macrocyclic dimer. rsc.orgrsc.org This transformation highlights the potential of the oxazoline scaffold to participate in complex cyclization reactions that form large ring systems. The combination of the rigid oxazoline ring and a flexible, reactive side chain, such as the bromomethyl group, provides a strategic advantage in directing the conformation required for successful macrocyclization.

Polymer Chemistry and Material Applications

The functionalities present in 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole make it a compound of interest for polymer chemistry, where it can be used to initiate polymerization, be incorporated into polymer structures, or help develop materials with specific electronic properties.

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that relies on initiators typically possessing an activated halogen atom. cmu.edu The bromomethyl group on the oxazoline ring makes this compound a suitable candidate to act as an initiator for ATRP.

Research has successfully demonstrated the use of a structurally similar compound, 2-bromomethyl-4,5-diphenyloxazole, to initiate the ATRP of methyl methacrylate (MMA) at ambient temperature. researchgate.net This process yielded well-defined polymers, showcasing that the oxazole-based initiator effectively controls the polymerization while also imparting its own chemical functionality onto the resulting polymer chain. researchgate.netepa.gov The use of such functional initiators is a key strategy for producing polymers with specific end-groups. cmu.edu

| Parameter | Details | Reference |

| Polymerization Type | Atom Transfer Radical Polymerization (ATRP) | researchgate.net |

| Monomer | Methyl Methacrylate (MMA) | researchgate.net |

| Initiator | 2-bromomethyl-4,5-diphenyloxazole | researchgate.net |

| Catalyst System | CuBr/2,2′-bipyridine (BPY) | researchgate.net |

| Solvent | 1,4-Dioxane | researchgate.net |

| Temperature | Ambient (25 °C) | researchgate.net |

| Outcome | Successful polymerization with end-functionalized PMMA | researchgate.net |

Beyond initiation, oxazoline derivatives can be incorporated as functional units within polymer chains. Poly(2-oxazoline)s (POx) represent a versatile class of polymers, typically synthesized via cationic ring-opening polymerization (CROP). nih.govresearchgate.net This polymerization method allows for the creation of well-defined polymer architectures, including the incorporation of functional monomers. researchgate.net

The 4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole molecule can be envisioned as a functional monomer in copolymerization reactions. Its incorporation would introduce a reactive pendant group along the polymer backbone. This pendant bromomethyl group can then be used for post-polymerization modification through nucleophilic substitution reactions, allowing for the grafting of other polymer chains or the attachment of specific functional molecules. cmu.edu This "grafting-from" approach is a common strategy for creating complex polymer architectures like polymer brushes. kaist.ac.kr

The incorporation of heterocyclic rings like oxazole (B20620) into polymer structures is a known strategy for developing materials with interesting electronic and optical properties. For instance, studies on polymers synthesized using a 2-bromomethyl-4,5-diphenyloxazole initiator revealed that the optical properties of the initiator were preserved in the final polymer, which exhibited distinct fluorescent emissions. researchgate.net This demonstrates the potential to use oxazoline-containing molecules to create fluorescent polymers.

Furthermore, crosslinked poly(2-oxazoline) networks have been investigated as "green" alternatives to traditional polymers like polyamides for use as insulators in electronic applications. mdpi.comresearchgate.nettudelft.nl These materials exhibit promising dielectric properties, classifying them as medium insulators suitable for certain electronic components. mdpi.comresearchgate.net

| Property | Value Range | Conditions | Reference |

| Permittivity | 4.29 - 4.97 | 20 °C, 50 Hz | mdpi.comresearchgate.net |

| Loss Factor | 0.030 - 0.093 | 20 °C, 50 Hz | mdpi.comresearchgate.net |

| Electrical Conductivity | 5 × 10⁻¹² to 8 × 10⁻⁹ S/m | 20 °C, 50% r.h. | mdpi.comresearchgate.net |

Ligand Design in Asymmetric Catalysis

The design of effective chiral ligands is paramount to the success of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The geometry and electronic properties of the ligand dictate the three-dimensional environment around the metal center, thereby controlling the stereochemical outcome of the reaction. Dihydrooxazole-containing ligands have proven to be exceptionally effective in this regard due to their modular synthesis, stability, and the profound influence of the chiral center adjacent to the coordinating nitrogen atom on the reaction's enantioselectivity.

Dihydrooxazole-based ligands, often referred to as oxazoline ligands, are a class of privileged chiral ligands extensively used in asymmetric catalysis. nih.govacs.org Their success is attributed to their straightforward synthesis from readily available chiral amino alcohols and their ability to form stable complexes with a wide range of transition metals, including copper, palladium, rhodium, and iridium. These metal-ligand complexes are potent catalysts for a multitude of asymmetric transformations that are fundamental to modern organic synthesis.

The chiral center at the C4 position of the dihydrooxazole ring is in close proximity to the metal's active site, allowing for effective chiral induction. The substituent at this position exerts significant steric influence, effectively shielding one face of the coordinated substrate and directing the approach of the reagent to the opposite face. This steric control is a key factor in achieving high levels of enantioselectivity.

Common metal-catalyzed asymmetric reactions employing dihydrooxazole ligands include:

Asymmetric Allylic Alkylation: Palladium-catalyzed allylic alkylation is a powerful C-C bond-forming reaction. Chiral phosphine-dihydrooxazole (PHOX) ligands are particularly effective in controlling the enantioselectivity of this transformation.

Asymmetric Cyclopropanation: Copper and rhodium complexes with dihydrooxazole-based ligands are widely used to catalyze the asymmetric cyclopropanation of olefins with diazo compounds.

Asymmetric Aldol (B89426) and Mannich Reactions: Dihydrooxazole-metal complexes can act as chiral Lewis acids to catalyze enantioselective aldol and Mannich reactions, which are crucial for the synthesis of polyketides and amino alcohols, respectively.

Asymmetric Hydrogenation: Iridium and rhodium complexes of dihydrooxazole-containing ligands have been successfully applied in the asymmetric hydrogenation of various prochiral substrates.

The versatility of the dihydrooxazole framework allows for the synthesis of a wide variety of ligand architectures, including bidentate ligands like bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX), as well as monodentate and tridentate systems. This modularity enables the fine-tuning of the ligand's steric and electronic properties to suit the specific requirements of a particular catalytic reaction.

While extensive research has been conducted on dihydrooxazole ligands bearing simple alkyl or aryl substituents at the C4 position, the influence of a bromomethyl group, as in 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, introduces unique steric and electronic considerations that can significantly impact ligand performance.

Steric Effects:

The bromomethyl group is sterically demanding. In a metal complex, this bulky substituent is expected to create a well-defined chiral pocket around the metal center. This steric hindrance can be highly effective in blocking one of the prochiral faces of a bound substrate, thereby enhancing enantioselectivity. The size of the bromomethyl group can be compared to other common substituents to predict its potential efficacy.

Interactive Data Table: Comparison of Substituent Sizes

| Substituent | van der Waals Radius (Å) (approx.) |

| -H | 1.20 |

| -CH₃ | 2.00 |

| -CH₂Br | 2.15 (Br) + dimensions of CH₂ |

| -iPr | 2.50 |

| -tBu | 2.70 |

| -Ph | 3.40 |

Note: The effective steric bulk in a coordinated ligand can be influenced by conformational flexibility.

The data suggests that the bromomethyl group offers a moderate to high level of steric bulk, which can be beneficial for enantiocontrol.

Electronic Effects:

The bromine atom in the bromomethyl group is highly electronegative, leading to an inductive electron-withdrawing effect. This can influence the electronic properties of the coordinating nitrogen atom of the dihydrooxazole ring. A decrease in the electron density on the nitrogen could modulate the Lewis basicity of the ligand and, consequently, the strength of the metal-ligand bond. This, in turn, can affect the catalytic activity and stability of the resulting complex.

Furthermore, the bromomethyl group introduces a reactive handle. The carbon-bromine bond can potentially participate in secondary interactions with the substrate or other components of the catalytic system. More significantly, this functional group allows for post-synthetic modification of the ligand. For instance, the bromide can be displaced by a variety of nucleophiles to introduce other functional groups. This "post-modification" strategy allows for the creation of a library of ligands from a single precursor, enabling the rapid screening and optimization of catalysts for a specific reaction.

Potential Applications in Tandem Catalysis:

The presence of the reactive bromomethyl group opens up possibilities for designing tandem or cascade reactions. For example, after its primary role in an asymmetric catalytic step, the bromomethyl moiety could be involved in a subsequent intramolecular reaction, allowing for the rapid construction of complex molecular architectures.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole in solution. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and stereochemistry of the molecule can be determined.

The ¹H NMR spectrum of 4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is expected to exhibit distinct signals corresponding to the phenyl ring protons, the three protons on the dihydrooxazole ring, and the two protons of the bromomethyl group. The aromatic protons of the phenyl group typically appear in the downfield region, between δ 7.4 and 8.1 ppm. The protons on the dihydrooxazole ring (at positions 4 and 5) form a characteristic AMX or ABX spin system, with their signals expected in the range of δ 4.0-5.0 ppm. For instance, in the related compound 2-(3-methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole, the methylene (B1212753) protons of the dihydrooxazole ring appear as triplets at δ 4.06 (CH₂) and δ 4.40 (CH₂) ppm. nih.gov The diastereotopic protons of the bromomethyl group (CH₂Br) are anticipated to show a signal, likely a doublet of doublets or a multiplet, in the range of δ 3.5-4.0 ppm due to the influence of the adjacent chiral center at C4.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The imine carbon (C2) of the dihydrooxazole ring is the most deshielded, with a characteristic chemical shift around δ 160-165 ppm. The carbons of the phenyl ring will resonate in the typical aromatic region of δ 125-135 ppm. The saturated carbons of the dihydrooxazole ring (C4 and C5) are expected to appear in the δ 60-80 ppm range. The carbon of the bromomethyl group (CH₂Br) is anticipated to have a signal in the δ 30-40 ppm region. In a study of related vanadium complexes with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands, the C4 and C5 methylene carbons of the dihydrooxazole ring showed significant shifts upon coordination. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl-H (ortho) | ~7.9-8.1 | ~125-135 |

| Phenyl-H (meta, para) | ~7.4-7.6 | |

| Phenyl-C (ipso) | - | |

| C2 (Imine) | - | ~160-165 |

| H4 (CH) | ~4.5-5.0 | ~60-80 |

| H5 (CH₂) | ~4.0-4.5 | |

| CH₂Br | ~3.5-4.0 | ~30-40 |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the molecule. Key correlations would be observed between the H4 proton and the two H5 protons of the dihydrooxazole ring, as well as between the H4 proton and the protons of the bromomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign the carbon signals for C4, C5, and the bromomethyl group based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. Expected key correlations would include those between the phenyl protons and the imine carbon (C2), and between the H4/H5 protons and C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the through-space proximity of protons, which helps to establish the relative stereochemistry. For this molecule, NOE correlations would be expected between the H4 proton and the protons of the bromomethyl group, and between the H4 proton and the ortho-protons of the phenyl ring, confirming their spatial relationship.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in 4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole.

The IR spectrum of 4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is expected to show several characteristic absorption bands. A strong band in the region of 1650-1680 cm⁻¹ is characteristic of the C=N stretching vibration of the dihydrooxazole ring. nih.gov The C-O-C stretching vibrations of the ring are typically observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenyl group are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration of the bromomethyl group is expected to give a weak to medium intensity band in the lower frequency region, typically between 600 and 700 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the phenyl ring would be a prominent feature.

Table 2: Expected Characteristic IR Absorptions for 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | >3000 | Stretching |

| C=N (Dihydrooxazole) | 1650-1680 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-O-C (Dihydrooxazole) | 1200-1300 | Stretching |

| C-Br | 600-700 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of 4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. For 4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (C₁₀H₁₀BrNO), the expected exact mass of the molecular ion [M]⁺ would be calculated. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways for phenyl-substituted oxazoles and related heterocycles involve cleavage of the heterocyclic ring and loss of small neutral molecules. clockss.org For the target compound, fragmentation could be initiated by the loss of the bromine atom or the bromomethyl group, followed by further fragmentation of the dihydrooxazole ring.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrNO |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 254.9949 |

| Calculated Exact Mass ([M+2]⁺ for ⁸¹Br) | 256.9929 |

| Key Fragmentation Pathways | Loss of Br, loss of CH₂Br, cleavage of the dihydrooxazole ring |

Fragmentation Pathways

The fragmentation of 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole in mass spectrometry, particularly under electrospray ionization (ESI) conditions, can be predicted based on studies of similar 2-arene-2-oxazoline structures. nih.govscispace.com When the molecule is protonated, typically at the nitrogen atom, it becomes susceptible to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The primary fragmentation pathways involve the cleavage of the dihydrooxazole ring and the loss of the bromomethyl substituent.

Key fragmentation processes for the protonated molecule [M+H]⁺ include:

Formation of a Benzoylium Ion: This pathway involves the cleavage of the C2-O1 and C4-N3 bonds of the dihydrooxazole ring. This results in the elimination of a neutral fragment corresponding to the C3H5BrN portion of the ring and the formation of the stable benzoylium ion (C₆H₅CO⁺).

Formation of a Nitrilium Ion: An alternative ring-opening pathway can lead to the formation of a protonated benzonitrile (B105546) species (a nitrilium ion). This proceeds through the elimination of a neutral C₄H₇BrO fragment. nih.govscispace.com

Loss of the Bromomethyl Group: A common fragmentation for alkyl halides is the cleavage of the carbon-halogen bond. miamioh.edu In this case, the C4-CH₂Br bond can break, leading to the loss of a bromomethyl radical (•CH₂Br) from the molecular ion or a related fragment. A more likely pathway from the protonated molecule would involve the loss of bromomethane (B36050) (CH₃Br) or HBr following rearrangement.

Cleavage involving the Phenyl Group: The phenyl group itself can undergo fragmentation, although this typically requires higher energy and results in ions of lower mass-to-charge ratios (m/z), such as the phenyl cation (m/z 77).

These pathways are instrumental in identifying 2-arene-2-oxazoline derivatives during reaction monitoring and structural confirmation. nih.gov

Table 1: Predicted Mass Spectrometry Fragments

| Fragment Ion Structure | Proposed Formula | m/z (for ⁷⁹Br) | Formation Pathway |

|---|---|---|---|

| Benzoylium ion | [C₇H₅O]⁺ | 105 | Ring cleavage |

| Phenyl cation | [C₆H₅]⁺ | 77 | Loss of CO from benzoylium ion |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is not detailed in the available literature, analysis of closely related brominated and oxazoline-containing compounds provides a clear framework for understanding its expected solid-state characteristics. mdpi.comuzh.chvensel.org The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

A summary of typical crystallographic data obtained for a related bromo-oxazoline derivative is presented below to illustrate the type of information generated. mdpi.com

Table 2: Illustrative Crystallographic Data for a Bromo-Oxazoline Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₁₈BrNO |

| Formula Weight | 416.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.228(3) |

| b (Å) | 10.011(2) |

| c (Å) | 12.019(2) |

| β (°) | 98.411(3) |

| Volume (ų) | 1929.9(6) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.432 |

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.govmdpi.com For 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, several types of interactions are expected to play a crucial role in stabilizing the crystal structure.

Hydrogen Bonds: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds are common in such structures. researchgate.net The oxygen and nitrogen atoms of the oxazoline (B21484) ring can act as acceptors for hydrogen atoms from the phenyl ring or the aliphatic part of neighboring molecules.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can participate in halogen bonds with electron-donating atoms like oxygen or nitrogen on adjacent molecules.

π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions, where the aromatic rings of parallel molecules align, contributing significantly to crystal cohesion.

Absolute Configuration Determination

The 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole molecule contains a stereocenter at the C4 position of the dihydrooxazole ring. This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S). X-ray crystallography is a powerful tool for determining the absolute configuration of a chiral molecule.

The determination is typically achieved by collecting diffraction data using X-ray radiation of a wavelength that can be absorbed by one of the atoms in the crystal, often a heavy atom like bromine. This phenomenon, known as anomalous dispersion, causes small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By analyzing these differences, the absolute arrangement of atoms in space can be unambiguously assigned. The result is often expressed as the Flack parameter; a value close to 0 for the correct configuration and close to 1 for the inverted configuration confirms the assignment. This method is crucial for the characterization of enantiomerically pure compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing insights into the electronic structure and energetic properties of molecules. These calculations are essential for predicting molecular geometry, stability, and reactivity.

A critical first step in the computational investigation of any molecule is the determination of its most stable three-dimensional structure, a process known as geometry optimization. For 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, this would be achieved using methods like Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results that are in good agreement with experimental data where available.

The optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the phenyl ring and the puckering of the dihydrooxazole ring would be quantified. The electronic structure analysis, derived from the optimized geometry, would provide information on the distribution of electrons within the molecule. This includes the calculation of atomic charges and the mapping of the molecular electrostatic potential (MEP). The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity).

For 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the phenyl ring and the heteroatoms of the oxazoline (B21484) ring. The LUMO, conversely, would likely be associated with the more electrophilic sites, including the carbon atom of the bromomethyl group, making it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational calculations would provide precise values for these orbital energies and the resulting energy gap, allowing for predictions of the molecule's reactivity in various chemical reactions.

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone.

The synthesis of 2,4-disubstituted-4,5-dihydro-1,3-oxazoles can be achieved through various synthetic routes. A common method involves the cyclization of a β-hydroxy amide. Computational studies can model these reaction pathways to determine the most energetically favorable route. This involves calculating the energies of reactants, intermediates, transition states, and products.

For the synthesis of 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, a plausible route would be the reaction of a suitable 2-amino alcohol with an acyl chloride, followed by cyclization. Computational modeling could investigate the stepwise mechanism of this process, identifying key intermediates and the energy barriers associated with each step. Similarly, the transformation of the bromomethyl group into other functional groups via nucleophilic substitution could be modeled to predict the feasibility and selectivity of such reactions.

The transition state is the highest energy point along a reaction coordinate and is a critical concept in understanding reaction rates. Identifying the structure and energy of the transition state is a key objective of computational reaction mechanism studies. For the synthesis of the oxazoline ring, computational methods can be used to locate the transition state for the cyclization step.

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are performed on the transition state structure to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate.

Conformation Analysis and Stereochemical Prediction

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its physical properties and biological activity. The 4,5-dihydro-1,3-oxazole ring is not planar and can exist in different conformations.

For 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, the presence of a substituent at the 4-position introduces a chiral center, leading to the possibility of different stereoisomers. The bromomethyl group can adopt either an axial or equatorial-like position relative to the oxazoline ring. Computational methods can be used to perform a conformational analysis to identify the most stable conformers and to calculate the energy differences between them. This is typically done by systematically rotating the single bonds in the molecule and calculating the energy at each step to map out the potential energy surface.

The results of such an analysis would predict the preferred conformation of the molecule in the gas phase or in different solvents (by using implicit or explicit solvent models). This information is crucial for understanding the molecule's interactions with other molecules, such as in a biological system, and for predicting the stereochemical outcome of reactions involving the chiral center.

Molecular Dynamics Simulations Relevant to Chemical Transformations

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecules and can provide profound insights into the mechanisms of chemical transformations. While specific MD simulation studies focused solely on 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its reactivity. MD simulations model the atomic-level forces and subsequent motions of atoms and molecules over time, allowing researchers to observe conformational changes, solvent effects, and the energetic pathways of reactions.

For a molecule such as 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, MD simulations could be employed to study several key chemical transformations. One area of interest would be the nucleophilic substitution reactions at the bromomethyl group, which is an expected site of reactivity. Simulations could model the approach of a nucleophile, the formation of the transition state, and the departure of the bromide leaving group. By analyzing the trajectory data from these simulations, it is possible to determine the free energy profile of the reaction, identify key intermediates, and understand the role of the solvent in stabilizing or destabilizing different species along the reaction coordinate.

Another application of MD simulations for this compound would be to investigate its stability and potential ring-opening reactions. The dihydro-1,3-oxazole ring, while relatively stable, can undergo hydrolysis or other ring-opening transformations under certain conditions. MD simulations can help to elucidate the conformational dynamics of the ring and how these motions might facilitate a reaction. For instance, simulations could reveal the puckering of the five-membered ring and how this affects the accessibility of the atoms involved in a potential ring-opening event.

Furthermore, MD simulations can be combined with quantum mechanics (QM) in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods. In such an approach, the reacting part of the molecule (e.g., the bromomethyl group and the incoming nucleophile) is treated with a high level of quantum mechanical theory, while the rest of the molecule and the surrounding solvent are treated with classical molecular mechanics. This allows for an accurate description of the bond-breaking and bond-forming events, while still being computationally feasible for larger systems.

The data generated from MD simulations can be extensive and is often presented in various forms, including trajectory visualizations, radial distribution functions to describe solvent structure, and potential of mean force (PMF) calculations to map out the energy landscape of a reaction. The insights gained from these simulations are invaluable for rationalizing experimental observations and for designing new molecules with desired reactivity.

The following interactive table represents a hypothetical dataset that could be generated from a molecular dynamics study on the nucleophilic substitution of the bromo group in 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole by a generic nucleophile (Nu-), illustrating the type of quantitative data that such simulations can provide.

| Simulation Parameter | Value | Unit | Description |

|---|---|---|---|

| System Size | ~15,000 | atoms | Includes the substrate, nucleophile, and solvent molecules. |

| Solvent | Water (TIP3P model) | - | Explicit solvent model used in the simulation. |

| Temperature | 298 | K | Simulation temperature, maintained by a thermostat. |

| Pressure | 1 | atm | Simulation pressure, maintained by a barostat. |

| Simulation Time | 100 | ns | Total length of the molecular dynamics trajectory. |

| Calculated Free Energy of Activation (ΔG‡) | 22.5 | kcal/mol | The energy barrier for the nucleophilic substitution reaction. |

| Transition State C-Nu Distance | 2.1 | Å | The distance between the carbon of the methyl group and the nucleophile at the transition state. |

| Transition State C-Br Distance | 2.4 | Å | The distance between the carbon of the methyl group and the bromine at the transition state. |

Q & A

Q. What are the common synthetic routes for 4-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole?

The synthesis typically involves cyclization or substitution reactions. A general approach includes:

- Reacting brominated precursors with phenyl-containing intermediates under reflux conditions (e.g., in DMSO or ethanol) to form the oxazole ring .

- Optimizing reaction conditions (e.g., temperature, solvent selection, and catalysts like glacial acetic acid) to achieve yields >60% .

- For dihydrooxazole derivatives, bromomethyl groups can be introduced via alkylation or halogenation steps, as seen in analogous compounds .

Q. How is the compound characterized post-synthesis?

Analytical methods include:

- NMR spectroscopy to confirm the bromomethyl (-CH2Br) and phenyl substituents, with distinct peaks for diastereotopic protons in the dihydrooxazole ring .

- X-ray crystallography to resolve bond angles and distances, particularly for assessing steric effects of the bromomethyl group .

- Mass spectrometry to verify molecular weight (e.g., ~286.55 g/mol for similar structures) and isotopic patterns from bromine .

Q. What are typical reactions involving the bromomethyl group in this compound?

The bromomethyl group enables:

- Nucleophilic substitution (e.g., with thiols or amines) to form sulfides or amines, useful in medicinal chemistry .

- Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, leveraging the bromide as a leaving group .

- Polymerization via Wurtz coupling or dehydrohalogenation, as demonstrated in hypercoordinated organotin derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dehydrohalogenation?

- Use low-polarity solvents (e.g., toluene) to suppress elimination pathways .

- Employ catalytic bases (e.g., K2CO3) instead of strong bases to reduce unintended side reactions .

- Monitor reaction progress via HPLC or TLC to isolate intermediates before side reactions dominate .

Q. What mechanistic insights exist for its antimicrobial activity?

- Docking studies suggest the bromomethyl group enhances hydrophobic interactions with bacterial enzyme active sites, as seen in triazole-oxadiazole hybrids .

- Structure-activity relationship (SAR) data from analogous compounds indicate that electron-withdrawing groups (e.g., Br) improve potency against Gram-positive bacteria .

Q. How can computational modeling (e.g., DFT) predict reactivity or stability?

- DFT calculations optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

- Molecular dynamics simulations model interactions with biological targets, such as binding to fungal cytochrome P450 enzymes .

Q. Notes

- Advanced questions emphasize methodological rigor over descriptive answers.

- Contradictions in data (e.g., solvent-dependent yields) are addressed via optimization strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.